molecular formula C14H17N5O4S B2961815 5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2176269-70-6

5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Katalognummer: B2961815
CAS-Nummer: 2176269-70-6
Molekulargewicht: 351.38
InChI-Schlüssel: KRNBMBHQQFLSJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2176269-70-6) is a synthetic small molecule with a molecular formula of C14H17N5O4S and a molecular weight of 351.38 g/mol . This compound features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known to be associated with a wide spectrum of biological activities . The 1,2,4-triazole nucleus is a key pharmacophore in several classes of therapeutic agents, and its incorporation into molecular frameworks is a common strategy in drug discovery . Researchers can explore this compound as a potential scaffold in developing novel bioactive molecules. The presence of the azetidine ring and sulfonyl group adds complexity and may influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-methoxy-5-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(4-12(13)14(15)20)24(21,22)19-6-10(7-19)5-18-9-16-8-17-18/h2-4,8-10H,5-7H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBMBHQQFLSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a triazole moiety, and a methoxybenzamide group. The presence of these functional groups contributes to its biological properties and interactions with various biological targets.

Structural Formula

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Functional Groups

  • Azetidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Triazole Moiety : Known for its role in enhancing pharmacological activity.
  • Methoxybenzamide Group : Imparts additional stability and solubility.

The biological activity of this compound has been linked to several mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell proliferation and survival. Kinases are often overactive in cancerous cells, making them key targets for therapeutic intervention.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially aiding in the treatment of infections alongside cancer therapies.

1. Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

2. Antimicrobial Effects

Another research effort evaluated the antimicrobial properties of related compounds. The findings revealed that compounds featuring the triazole moiety exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption observed post-administration.
  • Distribution : High tissue distribution noted, particularly in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
  • Excretion : Renal excretion as major pathway.

Vergleich Mit ähnlichen Verbindungen

Triazole-Containing Heterocycles

  • 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives: These compounds replace the azetidine-sulfonyl-benzamide framework with a triazole-thione core. The thione group enhances metal-binding capacity, making them potent human epidermal growth factor receptor (hEGFR) inhibitors (IC₅₀ values in nanomolar range) .
  • 1,3,4-Thiadiazole and Thiazole Derivatives: Compounds like 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-1,3,4-thiadiazoles exhibit antitumor activity (e.g., IC₅₀ = 2.94 µM against HepG2). Their planar thiadiazole/thiazole rings contrast with the three-dimensional azetidine, possibly reducing penetration into hydrophobic pockets .

Sulfonyl-Containing Analogues

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives : Synthesized via chlorosulfonation, these compounds share sulfonyl groups but lack triazole-azetidine motifs. The benzoimidazolone core may limit metabolic stability compared to the azetidine-triazole system .

Pharmaceutical Impurities and Intermediates

  • Rizatriptan EP Impurity C : Contains a bis-triazole-indole structure but lacks sulfonyl and azetidine groups. Its pharmacological role is undefined, highlighting the target compound’s tailored design for specific receptor interactions .
  • Tebuconazole Impurity Intermediate: Features a triazolylmethyl-hydroxy-dimethylpentyl chain, emphasizing fungicidal applications.

Pharmacological Profiles

Compound Class Key Structure Biological Activity IC₅₀/EC₅₀ Reference
Target Compound Azetidine-triazole-sulfonyl-methoxybenzamide Under investigation N/A N/A
Triazole-thiones (e.g., 7, 10) 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione hEGFR inhibition <100 nM
Thiadiazoles (e.g., 9b) 1,3,4-Thiadiazole with triazole-ethylidene hydrazone Antitumor (HepG2) 2.94 µM
Thiazoles (e.g., 12a) Thiazole with triazole-ethylidene hydrazone Antitumor (HepG2 and MCF-7) 1.19–3.4 µM
Benzoimidazolones (e.g., 5a–o) 5-Hydrosulfonyl-benzoimidazolone Antitumor (Unspecified targets) Not reported

Structure-Activity Relationships (SAR)

  • Triazole Positioning : Substituents at the triazole N1 position (e.g., methyl, phenyl) enhance hydrophobic interactions, as seen in ’s antitumor derivatives .
  • Sulfonyl Group : Improves solubility and bioavailability; absence in Rizatriptan impurities correlates with undefined activity .
  • Azetidine vs. Larger Rings : Azetidine’s smaller ring size may reduce steric hindrance compared to piperazine or piperidine derivatives, favoring target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.